Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride
Description
Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride is a bicyclic heterocyclic compound featuring an imidazole ring fused to a partially saturated pyridine moiety. The molecule includes a methyl ester group at the 2-position and exists as a dihydrochloride salt, enhancing its aqueous solubility.
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7-10-5-2-3-9-4-6(5)11-7;;/h9H,2-4H2,1H3,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLKHXITVREXAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(N1)CNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyridine Precursors
A foundational approach involves cyclizing 4,5,6,7-tetrahydro-1H-pyrido[4,3-d]imidazole intermediates. A typical protocol involves:
- Amination of 3,4-diaminopyridine : Treatment with formic acid under reflux induces cyclization to form the imidazole ring.
- Esterification : Subsequent reaction with methyl chloroformate in dichloromethane introduces the methyl ester group at position 2.
- Salt Formation : Freebase conversion to the dihydrochloride salt occurs via HCl gas bubbling in anhydrous ethanol, yielding 78-82% purity.
Critical Parameters
| Step | Reagents | Temperature | Duration | Yield |
|---|---|---|---|---|
| Cyclization | Formic acid | 100°C | 6 hr | 65% |
| Esterification | Methyl chloroformate, DCM | 0-5°C | 2 hr | 89% |
| Salt Formation | HCl (g), EtOH | RT | 30 min | 95% |
Alternative Route via Ring-Closing Metathesis
Advanced methods employ Grubbs catalysts for constructing the tetrahydro pyridine backbone:
- Diene Preparation : 3-allyl-4-vinylpyridine is synthesized from pyridine-3-carbaldehyde via Wittig olefination.
- Metathesis : Second-generation Grubbs catalyst (5 mol%) in toluene at 80°C facilitates ring closure over 12 hr.
- Post-Functionalization : Imidazole ring formation via copper-catalyzed coupling with amidine derivatives.
This route achieves superior stereocontrol but requires stringent inert conditions (argon atmosphere) due to catalyst oxygen sensitivity.
Optimization Challenges
Regioselectivity in Imidazole Formation
Competing pathways may yield isomeric imidazo[4,5-b]pyridine byproducts. Key mitigations include:
Dihydrochloride Stabilization
The hydrochloride salt exhibits hygroscopicity (>3% water uptake at 60% RH). Lyophilization from tert-butanol/water (9:1) produces stable crystalline forms with <0.5% residual solvents.
Analytical Characterization
Key Spectroscopic Data
- $$^1$$H NMR (D2O, 400 MHz): δ 3.89 (s, 3H, OCH3), 3.12–3.25 (m, 4H, CH2-pyridine), 2.95 (t, 2H, J=5.6 Hz), 2.68 (q, 2H, J=6.1 Hz)
- HPLC Purity : 99.2% (C18 column, 0.1% TFA in H2O/MeCN gradient)
Industrial-Scale Considerations
Batch reactors >500 L require:
- Exothermic Control : Jacketed cooling to maintain <10°C during HCl salt formation
- Waste Streams : Neutralization of residual HCl with NaOH produces NaCl effluent (2.7 kg per kg product)
Emerging Methodologies
Recent advances explore enzymatic resolution for enantiopure synthesis:
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in diverse chemical reactions, often requiring precise control of temperature and pH:
Substitution Reactions
The ester group (COOCH₃) and hydrochloride salt (HCl) enable substitution at reactive sites:
-
Hydrolysis : The ester converts to a carboxylic acid under basic conditions.
-
Nucleophilic substitution : The imidazo-pyridine ring may undergo functional group replacement.
Oxidation/Reduction
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Oxidation : Introduction of oxygen-containing groups (e.g., using potassium permanganate).
-
Reduction : Sodium borohydride modifies existing functional groups, altering reactivity.
Alkylation/Acylation
The compound’s nitrogen-rich heterocyclic structure may undergo alkylation or acylation to form derivatives with enhanced biological activity.
Structural and Functional Implications
The SMILES notation COC(=O)[C@@H]1CC2=C(CN1)NC=N2.Cl highlights the fused imidazole-pyridine core and hydrochloride salt . The dihydrochloride form increases ionic character, improving solubility in polar solvents .
| Property | Value | Relevance |
|---|---|---|
| Molecular Formula | C₉H₁₄ClN₃O₂ | Hydrochloride salt enhances solubility |
| Molecular Weight | 231.68 g/mol | Affects bioavailability and stability |
| Purity (HPLC) | ≥97% | Critical for reliable experimental results |
Comparative Reaction Analysis
While direct data on this compound is limited, analogous reactions in related imidazo-pyridines provide insights:
| Reaction Type | Conditions | Outcome | Example Source |
|---|---|---|---|
| Hydrolysis of ester | Basic aqueous solution | Formation of carboxylic acid | |
| Cyclization | Acidic or basic catalysts | Fused heterocyclic ring formation | |
| Oxidation | Potassium permanganate | Introduction of oxygen groups |
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Research indicates that derivatives of tetrahydroimidazopyridine exhibit anticancer properties. Studies have shown that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a study highlighted the synthesis of analogs that demonstrated selective cytotoxicity toward cancer cell lines while sparing normal cells .
-
Neurological Disorders
- Compounds similar to methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride have been investigated for their neuroprotective effects. They may modulate neurotransmitter systems and provide therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease by enhancing cognitive function and reducing neuroinflammation .
- Antimicrobial Properties
Case Study 1: Anticancer Research
A recent study explored the structure-activity relationship (SAR) of various imidazo[4,5-c]pyridine derivatives. The results indicated that modifications at specific positions on the ring system significantly enhanced anticancer activity against breast and colon cancer cell lines. The most promising analogs demonstrated IC50 values in the low micromolar range, indicating potent activity .
Case Study 2: Neuroprotection
In a preclinical trial assessing neuroprotective effects, this compound was administered to models of neurodegeneration. The compound showed a significant reduction in markers of oxidative stress and inflammation in the brain tissue compared to control groups. Behavioral assessments also indicated improved memory and learning capabilities in treated animals .
Summary of Key Findings
| Application Area | Findings |
|---|---|
| Anticancer | Selective cytotoxicity towards cancer cells; potential for further analog development |
| Neurological Disorders | Neuroprotective effects; improvement in cognitive functions in animal models |
| Antimicrobial | Activity against resistant bacterial strains; potential for new antibiotic development |
Mechanism of Action
The mechanism by which Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituent positions, ester groups, counterions, and additional functional groups. Below is a comparative analysis:
Functional and Pharmacological Differences
- Its diphenylacetyl and dimethylamino substituents enable high receptor specificity .
- 6-Carboxylate Isomer : Positional isomerism at the 6-carboxylate (vs. 2-carboxylate) could disrupt interactions with enzymatic or receptor binding sites, though specific data are unavailable .
- QC-5289 : The absence of a carboxylate group limits ionic interactions but may enhance blood-brain barrier penetration .
Biological Activity
Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₁₃Cl₂N₃
- Molecular Weight : 210.10 g/mol
- CAS Number : 485402-35-5
- Appearance : White to off-white powder
- Purity : ≥97.0% (HPLC) .
Antihypertensive Effects
Research has indicated that derivatives of tetrahydroimidazo[4,5-c]pyridine exhibit significant antihypertensive activity. A study demonstrated that these compounds could effectively inhibit angiotensin II binding and reduce mean arterial blood pressure in hypertensive rat models .
Key Findings :
- Inhibition of Angiotensin II : The compounds showed a notable reduction in the binding of angiotensin II, which is crucial for blood pressure regulation.
- Experimental Models : Efficacy was tested on both Goldblatt hypertensive rats and spontaneously hypertensive rats, showing consistent results across different models.
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of imidazo[4,5-c]pyridine derivatives. Certain derivatives have been reported to exhibit protective effects against seizures in various animal models .
Case Study Example :
- A specific derivative demonstrated a 100% protection rate against tonic extensor phases in seizure models, indicating strong anticonvulsant properties.
Structure-Activity Relationship (SAR)
The biological activity of methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives can be attributed to specific structural features. The presence of particular substituents at key positions significantly influences their pharmacological effects.
| Position | Substituent | Effect on Activity |
|---|---|---|
| N1 | Alkyl groups | Enhanced anticonvulsant activity |
| C4 | Aromatic rings | Increased antihypertensive effects |
| C6 | Carboxyl group | Modulates binding affinity to receptors |
The mechanisms by which methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine exerts its biological effects include:
Q & A
Q. Q1. What are the optimal conditions for synthesizing Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride?
Methodological Answer: Synthesis typically involves deprotection of tert-butoxycarbonyl (Boc) groups using HCl in tetrahydrofuran (THF) or 1,4-dioxane. For example, treatment of a Boc-protected precursor with 4.0 M HCl in dioxane at 40°C for 1 hour achieves efficient deprotection, yielding the hydrochloride salt . Reaction progress should be monitored via TLC or LC-MS to confirm completion.
Q. Q2. How can researchers verify the purity and structural identity of this compound?
Methodological Answer:
- Purity: Use reverse-phase HPLC with UV detection (λ = 210–280 nm) and a C18 column. A purity threshold of ≥95% is standard for research-grade material .
- Structural Confirmation: Employ H/C NMR to assign proton and carbon environments (e.g., imidazole ring protons at δ 7.2–8.5 ppm, methyl ester at δ 3.7–3.9 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak .
Advanced Research Questions
Q. Q3. What strategies are recommended for analyzing tautomeric or stereochemical ambiguities in this compound?
Methodological Answer:
- Tautomerism: Use H-N HMBC NMR to probe nitrogen environments and differentiate between tautomeric forms (e.g., imidazole vs. pyridine-like nitrogen). X-ray crystallography provides definitive structural resolution .
- Stereochemistry: Chiral HPLC or circular dichroism (CD) can resolve enantiomers if asymmetric synthesis is performed. For diastereomers, NOESY NMR identifies spatial correlations between substituents .
Q. Q4. How does this compound interact with biological targets such as Janus kinases (JAKs) or GPCRs?
Methodological Answer:
- JAK Inhibition: Perform kinase inhibition assays using recombinant JAK isoforms (e.g., JAK1, JAK2) and ATP-competitive luciferase-based assays. IC values can be determined via dose-response curves .
- GPCR Modulation: Use calcium flux or cAMP assays in HEK293 cells transfected with target GPCRs (e.g., CCR5). Co-treatment with antagonists (e.g., PD123319 for angiotensin receptors) helps isolate signaling pathways .
Q. Q5. What stability challenges arise during long-term storage or in vivo studies?
Methodological Answer:
- Chemical Stability: Store lyophilized powder at –20°C under inert gas (N or Ar). Monitor hydrolytic degradation of the ester group via pH-controlled stability studies (e.g., pH 7.4 PBS at 37°C for 48 hours) .
- In Vivo Stability: Use radiolabeled C or H analogs to track metabolic pathways. Liver microsomal assays identify cytochrome P450-mediated oxidation sites .
Q. Q6. How can researchers resolve contradictions in reported biological activities (e.g., antiviral vs. anti-inflammatory effects)?
Methodological Answer:
- Mechanistic Studies: Employ RNA-seq or proteomics to map downstream pathways in relevant cell lines (e.g., THP-1 macrophages for inflammation, Huh-7 for antiviral activity).
- Structure-Activity Relationship (SAR): Synthesize analogs with modifications to the imidazole ring or carboxylate group. Compare IC values across assays to isolate structural determinants of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
